molecular formula C23H20Br4O4 B1623898 2,2',6,6'-Tetrabromo bisphenol a dimethacrylate CAS No. 42146-13-4

2,2',6,6'-Tetrabromo bisphenol a dimethacrylate

Cat. No.: B1623898
CAS No.: 42146-13-4
M. Wt: 680 g/mol
InChI Key: FKRRNHGDZIXAEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2',6,6'-Tetrabromo bisphenol a dimethacrylate is a complex organic compound with a unique structure characterized by multiple aromatic rings and bromine atoms. This compound is known for its applications in various fields, including polymer chemistry and materials science .

Preparation Methods

The synthesis of 2,2',6,6'-Tetrabromo bisphenol a dimethacrylate typically involves the reaction of 2,6-dibromo-4,1-phenylene with methacrylic acid in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as acetonitrile . Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity .

Chemical Reactions Analysis

2,2',6,6'-Tetrabromo bisphenol a dimethacrylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of brominated quinones.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in a less brominated product.

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Polymerization: The methacrylate groups can undergo free radical polymerization to form cross-linked polymers.

Mechanism of Action

The mechanism of action of 2,2',6,6'-Tetrabromo bisphenol a dimethacrylate involves its interaction with specific molecular targets. The bromine atoms and methacrylate groups play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of stable adducts. Additionally, its polymerization behavior is driven by the free radical mechanism, where the methacrylate groups undergo radical initiation, propagation, and termination .

Comparison with Similar Compounds

2,2',6,6'-Tetrabromo bisphenol a dimethacrylate can be compared with other similar compounds, such as:

Properties

CAS No.

42146-13-4

Molecular Formula

C23H20Br4O4

Molecular Weight

680 g/mol

IUPAC Name

[2,6-dibromo-4-[2-[3,5-dibromo-4-(2-methylprop-2-enoyloxy)phenyl]propan-2-yl]phenyl] 2-methylprop-2-enoate

InChI

InChI=1S/C23H20Br4O4/c1-11(2)21(28)30-19-15(24)7-13(8-16(19)25)23(5,6)14-9-17(26)20(18(27)10-14)31-22(29)12(3)4/h7-10H,1,3H2,2,4-6H3

InChI Key

FKRRNHGDZIXAEC-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OC1=C(C=C(C=C1Br)C(C)(C)C2=CC(=C(C(=C2)Br)OC(=O)C(=C)C)Br)Br

Canonical SMILES

CC(=C)C(=O)OC1=C(C=C(C=C1Br)C(C)(C)C2=CC(=C(C(=C2)Br)OC(=O)C(=C)C)Br)Br

42146-13-4

Origin of Product

United States

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